
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, also known as MK-677, is a non-peptide growth hormone secretagogue. It stimulates the release of growth hormone by mimicking the action of ghrelin, a hormone that stimulates appetite and growth hormone secretion. MK-677 has gained attention in the scientific community due to its potential for treating growth hormone deficiency, muscle wasting, and osteoporosis.
Mécanisme D'action
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor-1 (IGF-1), a hormone that promotes growth and development.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass and decrease fat mass in both animal and human studies. It also improves bone mineral density and bone turnover. In addition, this compound has been found to improve sleep quality and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to stimulate growth hormone release without the need for injections. This makes it a more convenient and less invasive method for studying the effects of growth hormone. However, one limitation is that this compound may not fully replicate the effects of endogenous growth hormone, as it only stimulates the release of growth hormone and does not affect other hormones that are released in response to growth hormone.
Orientations Futures
There are several potential future directions for research on 4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole. One area of interest is its potential for treating age-related muscle wasting and osteoporosis. Another area of interest is its potential for improving cognitive function in elderly individuals. Additionally, there is interest in exploring the use of this compound in combination with other therapies for treating growth hormone deficiency and other conditions.
Méthodes De Synthèse
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is synthesized through a series of chemical reactions involving cyclopentanone, hydrazine, and chloromethyl methyl ether. The final product is purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied in animal models and human clinical trials. In animal studies, this compound has been shown to increase growth hormone levels, muscle mass, and bone density. In human trials, this compound has been found to increase growth hormone levels, improve body composition, and increase bone turnover.
Propriétés
IUPAC Name |
4-chloro-1-cyclopentyl-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITPIDBJQGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
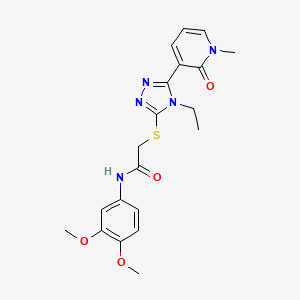
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)
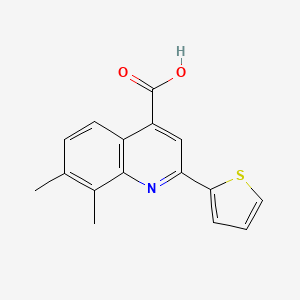
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)

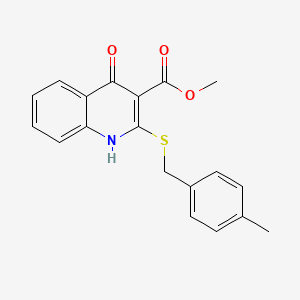
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
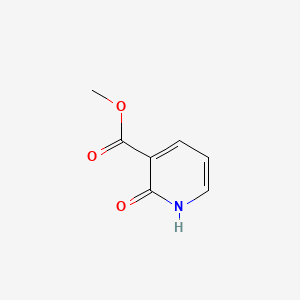
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

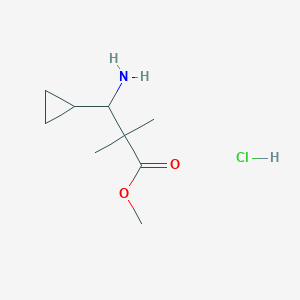
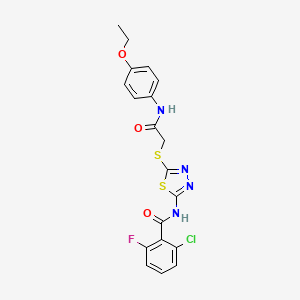
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)
